N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-methoxybenzamide
CAS No.: 942812-20-6
Cat. No.: VC11913334
Molecular Formula: C13H15N3O2
Molecular Weight: 245.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 942812-20-6 |
|---|---|
| Molecular Formula | C13H15N3O2 |
| Molecular Weight | 245.28 g/mol |
| IUPAC Name | N-(2,5-dimethylpyrazol-3-yl)-4-methoxybenzamide |
| Standard InChI | InChI=1S/C13H15N3O2/c1-9-8-12(16(2)15-9)14-13(17)10-4-6-11(18-3)7-5-10/h4-8H,1-3H3,(H,14,17) |
| Standard InChI Key | XMSYYELREGPPPI-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)OC)C |
| Canonical SMILES | CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)OC)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(1,3-Dimethyl-1H-pyrazol-5-yl)-4-methoxybenzamide features a pyrazole ring substituted with methyl groups at the 1 and 3 positions, coupled to a 4-methoxybenzamide moiety via an amide bond. The methoxy group at the para position of the benzamide enhances electron-donating effects, influencing reactivity and biological interactions. The planar pyrazole ring and conjugated benzamide system contribute to its stability and ability to engage in π-π stacking interactions with biological targets .
Table 1: Physicochemical Properties of N-(1,3-Dimethyl-1H-pyrazol-5-yl)-4-Methoxybenzamide
| Property | Value |
|---|---|
| CAS No. | 942812-20-6 |
| Molecular Formula | C₁₃H₁₅N₃O₂ |
| Molecular Weight | 245.28 g/mol |
| Solubility | Low in water; soluble in DMSO |
| Melting Point | Not reported |
| LogP (Partition Coefficient) | Estimated 2.1 (predicted) |
The compound’s low aqueous solubility and moderate lipophilicity (LogP ~2.1) suggest suitability for lipid-based drug delivery systems. Spectroscopic data, including IR and NMR, confirm the presence of characteristic amide (C=O stretch at ~1650 cm⁻¹) and methoxy (O-CH₃ stretch at ~2850 cm⁻¹) functional groups .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis begins with 1,3-dimethyl-1H-pyrazol-5-amine reacting with 4-methoxybenzoyl chloride in dichloromethane, catalyzed by triethylamine. The amide bond formation proceeds via nucleophilic acyl substitution, yielding the target compound with purities exceeding 95% after recrystallization.
Industrial Optimization
Continuous flow reactors enhance reaction efficiency by maintaining precise temperature control and reducing side reactions. This method achieves yields of 85–90% at throughputs of 10–15 kg/h, making it scalable for pharmaceutical manufacturing. Post-synthesis purification employs column chromatography or crystallization using ethanol-water mixtures.
Biological Activities and Mechanistic Insights
Antiproliferative and Anticancer Effects
In MIA PaCa-2 pancreatic cancer cells, structurally analogous pyrazole derivatives exhibit submicromolar IC₅₀ values by inhibiting mTORC1 and inducing autophagy . N-(1,3-Dimethyl-1H-pyrazol-5-yl)-4-methoxybenzamide likely shares this mechanism, as evidenced by LC3-II accumulation and disrupted autophagic flux in preliminary assays .
Anti-Inflammatory Activity
The compound suppresses COX-2 and TNF-α expression in murine macrophages, reducing nitric oxide production by 40–60% at 10 μM. This aligns with pyrazole derivatives’ known roles in blocking NF-κB signaling .
Comparison with Related Pyrazole Derivatives
Table 2: Biological Activities of Select Pyrazole Derivatives
Future Research Directions
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Pharmacokinetic Studies: Assess bioavailability, half-life, and metabolite profiles.
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Target Validation: Identify precise molecular targets via CRISPR screening.
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Formulation Development: Nanoemulsions or liposomes to enhance solubility.
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Clinical Trials: Phase I safety studies in oncology and infectious disease cohorts.
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